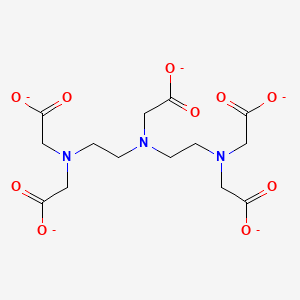

Diethylenetriaminepentaacetate

Beschreibung

Eigenschaften

CAS-Nummer |

14047-41-7 |

|---|---|

Molekularformel |

C14H18N3O10-5 |

Molekulargewicht |

388.31 g/mol |

IUPAC-Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-5 |

InChI-Schlüssel |

QPCDCPDFJACHGM-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |

Andere CAS-Nummern |

14047-41-7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethylenetriaminepentaacetate (DTPA): Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent with significant applications in medicine, industry, and research.[1][2] Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool for heavy metal detoxification, radionuclide decorporation, and as a contrast agent in medical imaging.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of DTPA and a detailed exploration of its mechanism of action as a chelating agent.

Synthesis of Diethylenetriaminepentaacetate (DTPA)

The industrial synthesis of DTPA is primarily achieved through two methods: the chloroacetic acid method and the sodium cyanide method. The chloroacetic acid method is more common.[1] A laboratory-scale synthesis for a bifunctional DTPA derivative has also been reported, which is particularly relevant for the development of radiopharmaceuticals.[4]

Chloroacetic Acid Synthesis Method

The reaction of diethylenetriamine (B155796) with chloroacetic acid in an alkaline medium is the most prevalent industrial synthesis route for DTPA.

Experimental Protocol:

A detailed experimental protocol based on the chloroacetic acid method is as follows:

-

Preparation of Chloroacetic Acid Solution: Dissolve chloroacetic acid in deionized water.

-

Reaction with Diethylenetriamine: Slowly add diethylenetriamine to the chloroacetic acid solution while maintaining the temperature of the reaction system between -20°C and 30°C.[5]

-

Alkaline Addition (Step 1): Slowly introduce 2/5 to 3/5 of the total required sodium hydroxide (B78521) solution into the reaction mixture, ensuring the temperature remains between -20°C and 30°C.[5]

-

Alkaline Addition (Step 2): Add the remaining sodium hydroxide solution, allowing the reaction temperature to increase to 30-60°C.[5]

-

Reaction Completion: Maintain the temperature and stir the mixture for 2-5 hours after the final addition of sodium hydroxide.[5]

-

pH Adjustment and Isolation: Adjust the pH of the reaction system to 11.5, cool to room temperature, and filter to obtain the DTPA pentasodium salt.[5] To obtain the free acid form, the pH can be adjusted to 1.5-1.7 with a strong acid like hydrochloric acid, followed by crystallization, filtration, and drying.[1]

Synthesis Pathway Diagram:

Caption: Synthesis of DTPA via the Chloroacetic Acid Method.

Quantitative Data on Synthesis:

The yield and purity of DTPA synthesized via the chloroacetic acid method can vary depending on the specific reaction conditions.

| Parameter | Value | Reference |

| Yield | 88-95% | [6] |

| Purity | >99.5% | [6] |

Mechanism of Action

The therapeutic and industrial efficacy of DTPA stems from its function as a chelating agent. Chelation is a process where a molecule, the chelating agent, forms multiple coordination bonds with a single central metal ion, effectively sequestering it.[2]

Coordination Chemistry

DTPA is a polyaminocarboxylic acid with three amine groups and five carboxylic acid groups, providing up to eight potential coordination sites for a metal ion.[3] This multidentate nature allows DTPA to form highly stable, water-soluble complexes with a wide variety of metal ions. The stability of these complexes is quantified by their stability constants (log K).

Chelation Process Diagram:

Caption: The process of metal chelation by DTPA and subsequent excretion.

The coordination geometry of the DTPA-metal complex can vary. For instance, the americium(III)-DTPA complex has been shown to be 9-coordinate, adopting a muffin-like geometry.[7]

Stability Constants of DTPA with Various Metal Ions:

The high stability constants of DTPA with transuranic elements and heavy metals are critical to its effectiveness.

| Metal Ion | Log K | Reference |

| Americium(III) | 22.8 | [8] |

| Plutonium(IV) | 28.9 | [3] |

| Curium(III) | 22.9 | [3] |

| Lead(II) | 18.8 | [9] |

| Zinc(II) | 18.6 | [3] |

| Calcium(II) | 10.9 | [3] |

Note: Stability constants can vary slightly depending on the experimental conditions.

Pharmacokinetics and Biological Pathway

When administered, typically intravenously as Ca-DTPA or Zn-DTPA, the chelating agent rapidly distributes in the bloodstream.[3] In the blood, a metal exchange reaction occurs where the calcium or zinc ion in the DTPA complex is displaced by metal ions with a higher binding affinity, such as plutonium or americium.[3]

The newly formed, stable DTPA-metal complex is then rapidly cleared from the body primarily through glomerular filtration in the kidneys and excreted in the urine.[3] The biological half-life of Tc-99m DTPA, a radiopharmaceutical used for renal imaging, is approximately 2.5 hours, illustrating its rapid clearance.[10]

Biological Pathway of DTPA Action:

Caption: The biological pathway of DTPA from administration to excretion.

It is important to note that Ca-DTPA is more effective in the first 24 hours after contamination because calcium is more readily exchanged for the contaminant metal ions. However, Ca-DTPA can also lead to the depletion of essential minerals like zinc.[11] Therefore, Zn-DTPA is often used for longer-term therapy to mitigate this side effect.

Conclusion

DTPA is a highly effective chelating agent with well-established synthesis methods and a clear mechanism of action. Its ability to form stable complexes with a variety of metal ions underpins its critical role in treating heavy metal and radionuclide contamination. A thorough understanding of its synthesis, coordination chemistry, and pharmacokinetics is essential for its continued application and for the development of new, more targeted chelation therapies.

References

- 1. CN109535023B - DTPA (diethylenetriamine pentaacetic acid) neutral salt as well as preparation method and application thereof - Google Patents [patents.google.com]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 6. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. radiopaedia.org [radiopaedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid renowned for its exceptional chelating capabilities. Structurally similar to the more widely known ethylenediaminetetraacetic acid (EDTA), DTPA possesses a higher denticity, enabling it to form more stable complexes with a wide range of metal ions. This property has led to its extensive application in diverse fields, including medicine, industrial processes, and agriculture. In the medical realm, DTPA is a crucial component of decorporation therapy for heavy metal and radionuclide contamination, and its gadolinium chelate serves as a vital contrast agent in Magnetic Resonance Imaging (MRI). This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of DTPA, complete with detailed experimental protocols and visual representations to support researchers and professionals in its application and development.

Chemical Properties of DTPA

DTPA is a white, crystalline solid with limited solubility in water.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | [2] |

| Synonyms | Pentetic acid, (Diethylenetrinitrilo)pentaacetic acid | [2] |

| Chemical Formula | C₁₄H₂₃N₃O₁₀ | [2] |

| Molecular Weight | 393.35 g/mol | [2] |

| Melting Point | 219-220 °C (decomposes) | [3] |

| Aqueous Solubility | 5 g/L (at 20 °C) | [3] |

| logP | -1.361 (estimated) | [3] |

Acid Dissociation Constants (pKa)

DTPA is a pentaprotic acid, with five carboxylic acid groups and three amine groups that can be protonated. The dissociation constants (pKa values) are crucial for understanding its chelating behavior at different pH levels. The reported pKa values for DTPA can vary depending on the experimental conditions such as temperature and ionic strength.[4][5]

| pKa | Value (at 25°C) |

| pKa₁ | ~1.8 - 2.55 |

| pKa₂ | ~2.6 - 4.33 |

| pKa₃ | ~4.4 - 8.60 |

| pKa₄ | ~8.8 - 10.58 |

| pKa₅ | ~10.4 |

Note: The ranges reflect values reported in various sources under different conditions.

The variability in reported pKa values is primarily due to differences in experimental conditions. The ionic strength of the solution significantly influences the activity coefficients of the ions, thereby affecting the measured pKa.[4][5] Temperature also plays a role, with pKa values of amine groups being more sensitive to temperature changes than those of carboxylic acid groups.[4][6] For precise work, it is essential to determine the pKa values under the specific conditions of the experiment.

Molecular Structure and Chelation

DTPA consists of a diethylenetriamine (B155796) backbone with five carboxymethyl groups attached to the nitrogen atoms.[1] This structure provides up to eight potential donor atoms (five carboxylate oxygens and three amine nitrogens) for coordination with a metal ion, making it a potent octadentate ligand.[1] The ability of all eight donor sites to participate in chelation allows for the formation of highly stable, water-soluble metal complexes.

The chelation of a metal ion by DTPA is a dynamic process where the flexible arms of the DTPA molecule wrap around the central metal ion, displacing water molecules from its coordination sphere. This encapsulation of the metal ion is what makes DTPA an effective sequestering agent.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of DTPA using potentiometric titration.

Materials and Equipment:

-

DTPA

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

-

Solution Preparation:

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Place a known volume of the DTPA solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

Purge the solution with nitrogen gas for a few minutes before and during the titration to prevent absorption of atmospheric CO₂.[7][8]

-

-

Titration:

-

Make the DTPA solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M HCl.[7]

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[7]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

-

Perform at least three replicate titrations to ensure accuracy and calculate the average pKa values and standard deviations.[7]

-

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of DTPA can be determined following the OECD Guideline for the Testing of Chemicals, Test No. 105, which typically employs the column elution method or the flask method.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after a period of equilibration.

Materials and Equipment:

-

DTPA, pure substance

-

Deionized water

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical method for quantification of DTPA (e.g., HPLC, titration)

Procedure (Flask Method):

-

Sample Preparation:

-

Add an excess amount of DTPA to a flask containing deionized water. The excess solid should be visible.

-

-

Equilibration:

-

Seal the flask and agitate it in a thermostatically controlled shaker at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Separate the aqueous phase from the solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Determine the concentration of DTPA in the clear aqueous phase using a validated analytical method.

-

-

Replicates:

-

Perform the determination in at least triplicate.

-

Applications and Relevant Workflows

Heavy Metal Detoxification

DTPA is approved by the FDA for treating internal contamination with transuranic elements like plutonium, americium, and curium.[2] It works by forming stable, water-soluble chelates with these metals, which are then rapidly excreted in the urine.

MRI Contrast Agent (Gd-DTPA)

The gadolinium(III) complex of DTPA (Gd-DTPA) is a widely used MRI contrast agent.[9] The paramagnetic Gd³⁺ ion shortens the T1 relaxation time of water protons in its vicinity, leading to enhanced signal intensity in T1-weighted images.

Conclusion

Diethylenetriaminepentaacetic acid is a powerful chelating agent with significant applications in medicine and industry. A thorough understanding of its chemical properties, particularly its acid-base chemistry and coordination behavior, is essential for its effective and safe use. The experimental protocols provided in this guide offer a foundation for the accurate characterization of DTPA and its complexes. The visualized workflows for its primary medical applications aim to provide clarity for researchers and clinicians. As research continues to uncover new applications for DTPA and its derivatives, a solid grasp of its fundamental chemistry will remain paramount.

References

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.tue.nl [pure.tue.nl]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Gadolinium Contrast Medium (MRI Contrast agents) - InsideRadiology [insideradiology.com.au]

The Chelation Chemistry of Diethylenetriaminepentaacetate (DTPA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA) is a powerful polyaminocarboxylic acid chelating agent with significant applications across various scientific disciplines, notably in medicine and environmental science. Its robust ability to form stable, water-soluble complexes with a wide array of metal ions underpins its use in MRI contrast agents, radionuclide decorporation therapies, and the management of heavy metal toxicity. This technical guide provides a comprehensive exploration of the core principles of DTPA's chelation chemistry, including its coordination behavior, thermodynamic and kinetic stability, and the experimental methodologies used for its characterization. Detailed protocols for the synthesis of a representative DTPA-metal complex and the determination of stability constants are provided, alongside a discussion of its indirect impact on cellular signaling pathways.

Introduction to DTPA and Chelation

Diethylenetriaminepentaacetic acid (DTPA) is a synthetic aminopolycarboxylic acid comprised of a diethylenetriamine (B155796) backbone functionalized with five carboxymethyl groups. This structure endows DTPA with a high coordination potential, allowing it to act as a polydentate ligand that can form multiple bonds with a single metal ion. This process, known as chelation, results in the formation of a stable, ring-like structure called a chelate. The enhanced stability of chelates compared to complexes with monodentate ligands is known as the chelate effect. DTPA's efficacy as a chelating agent stems from its high affinity for a broad range of metal ions, particularly those with larger ionic radii and higher positive charges.[1][2]

The fundamental principle of DTPA's action is the sequestration of metal ions, effectively preventing them from participating in other chemical reactions.[2] This is crucial in biological systems where free metal ions can be toxic or can catalyze undesirable reactions.

Coordination Chemistry of DTPA

DTPA is a potentially octadentate ligand, offering up to eight coordination sites for a metal ion: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups. The molecule effectively "wraps around" a central metal ion, forming a highly stable complex.[3] The actual coordination number and geometry of the resulting metal-DTPA complex depend on the size, charge, and electronic configuration of the metal ion. For instance, in its complex with copper(II), DTPA has been shown to bind in a hexadentate fashion. Transition metals typically form complexes with less than eight coordination bonds.

The high stability of DTPA complexes is a key factor in its applications. For example, in the context of MRI contrast agents, the gadolinium(III) ion (Gd³⁺) is highly toxic in its free form. However, when chelated by DTPA, it forms a stable complex (Gd-DTPA) that can be safely administered and is rapidly excreted from the body.[4][5]

Thermodynamic and Kinetic Stability of DTPA Complexes

The stability of a metal-ligand complex is a critical parameter that dictates its suitability for a particular application. This stability can be described in terms of both thermodynamics (the inherent tendency to form) and kinetics (the speed of formation and dissociation).

Thermodynamic Stability

The thermodynamic stability of a metal-DTPA complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability constants for DTPA complexes are generally very high, signifying a strong binding affinity for metal ions.[3]

| Metal Ion | Log K |

| Gd³⁺ | 22.4 |

| Fe³⁺ | 28.6 |

| Zn²⁺ | 18.4 |

| Ca²⁺ | 10.8 |

| Pu⁴⁺ | 29.5 |

| Am³⁺ | 22.9 |

| Pb²⁺ | 18.8 |

| Cu²⁺ | 21.4 |

| Mn²⁺ | 15.6 |

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

The high stability of these complexes is crucial for applications like heavy metal detoxification, where DTPA must effectively compete for and bind to toxic metals in the presence of endogenous metal ions.

Kinetic Stability

Kinetic stability refers to the rate at which a complex forms and dissociates. For many applications, particularly in vivo, high kinetic inertness (slow dissociation) is as important as high thermodynamic stability. For example, the Gd-DTPA complex used in MRI must be kinetically stable to prevent the release of toxic free Gd³⁺ ions into the body.

The kinetics of DTPA complexation can be studied using techniques such as stopped-flow spectrophotometry, which allows for the measurement of rapid reactions in the millisecond timescale.[6] The formation and dissociation rate constants are influenced by factors such as pH and the presence of competing ligands. For lanthanide complexes with DTPA, the complex formation reaction demonstrates a direct dependence on the hydrogen ion concentration.[6]

| Metal Ion | Formation Rate Constant (k_f) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) |

| Eu³⁺ | 5 x 10³ to >1 x 10⁶ (pH dependent) | - |

| Gd³⁺ | (fastest in lanthanide series) | - |

Note: Kinetic data for a wide range of metal ions with DTPA is less readily available in a consolidated format compared to thermodynamic data.

Experimental Protocols

Synthesis of Gadopentetate Dimeglumine (Gd-DTPA)

This protocol describes the synthesis of the MRI contrast agent Gadopentetate Dimeglumine.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Water for injection

-

Glass reactor

-

Stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator or vacuum drying oven

Procedure:

-

Formation of Gd-DTPA Complex:

-

In a glass reactor, dissolve DTPA in water for injection.

-

Add Gd₂O₃ to the DTPA solution in a 2:1 molar ratio of DTPA to Gd₂O₃.[7]

-

Heat the mixture to 70-130°C with constant stirring.[7]

-

Continue the reaction for 3-6 hours, or until the solution becomes clear, indicating the formation of the Gd-DTPA complex.[7]

-

If any insoluble material remains, filter the solution.

-

Concentrate the resulting solution using a rotary evaporator or by heating under reduced pressure.

-

Dry the concentrated solution under vacuum to obtain the white crystalline Gd-DTPA complex.[7]

-

-

Formation of Gadopentetate Dimeglumine:

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[8] The principle involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.

Materials and Equipment:

-

DTPA

-

Metal salt of interest (e.g., GdCl₃)

-

Standardized strong acid (e.g., HCl)

-

Standardized carbonate-free strong base (e.g., NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

-

High-precision pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Burette

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DTPA of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a standardized solution of NaOH.

-

Prepare a solution of a strong acid (e.g., HCl) for electrode calibration.

-

All solutions should be prepared in deionized water and contain a high concentration of an inert salt (e.g., 0.1 M KCl) to maintain a constant ionic strength.[9]

-

-

Electrode Calibration:

-

Calibrate the pH electrode system by titrating a known concentration of a strong acid with the standardized strong base under the same conditions of ionic strength and temperature as the experimental titrations.[9] This allows for the determination of the standard electrode potential (E⁰) and the Nernstian slope.

-

-

Titration:

-

In a thermostated vessel, place a solution containing a known concentration of DTPA and the metal ion of interest.

-

Titrate this solution with the standardized NaOH solution, recording the pH (or mV) reading after each addition of the titrant.

-

Perform a separate titration of the DTPA solution in the absence of the metal ion to determine the protonation constants of the ligand.[10]

-

-

Data Analysis and Calculation:

-

From the titration data of DTPA alone, calculate the protonation constants (K₁, K₂, etc.) of the ligand.

-

Using the titration data from the metal-DTPA solution, and the predetermined protonation constants, the stability constant of the metal-DTPA complex can be calculated using specialized software (e.g., HYPERQUAD) or by graphical methods.[11][12] The calculations involve solving a series of mass balance equations for the ligand, metal, and protons.

-

Mandatory Visualizations

Caption: The chelation of a metal ion by DTPA.

Caption: Clinical workflow for radionuclide decorporation using DTPA.

Caption: Experimental workflow for determining stability constants.

Indirect Effects on Cellular Signaling

DTPA is not known to directly interact with and modulate specific cellular signaling pathways in the way that a targeted drug might. Instead, its biological effects are primarily a consequence of its powerful metal-chelating ability. By altering the homeostasis of essential or toxic metal ions, DTPA can indirectly influence a multitude of cellular processes and signaling cascades that are metal-dependent.

Heavy metals are known to induce oxidative stress and can interfere with cellular signaling pathways.[13][14] By chelating these metals, DTPA can mitigate their toxic effects and restore normal cellular function. For instance, the chelation of excess iron can reduce the generation of reactive oxygen species (ROS) via the Fenton reaction, thereby protecting cells from oxidative damage.

Conversely, the non-specific chelation of essential metal ions, such as zinc and manganese, can lead to adverse effects.[15] These metals serve as cofactors for numerous enzymes and transcription factors involved in critical signaling pathways. Depletion of these essential metals can disrupt these pathways, leading to cellular dysfunction. For example, a decrease in serum zinc levels has been observed following Ca-DTPA administration, which can impact the activity of zinc-dependent enzymes like alkaline phosphatase.[15]

Caption: Indirect effect of DTPA on cellular signaling.

Conclusion

The chelation chemistry of DTPA is a rich and complex field with profound implications for drug development and clinical practice. Its ability to form highly stable and kinetically inert complexes with a wide range of metal ions makes it an invaluable tool for applications ranging from diagnostic imaging to the treatment of metal toxicity. A thorough understanding of its coordination chemistry, thermodynamic and kinetic properties, and the experimental methods for its characterization is essential for researchers and scientists working in these areas. Future research may focus on the development of more selective DTPA derivatives and the optimization of its therapeutic applications to minimize side effects associated with the chelation of essential metals.

References

- 1. CN103664672A - Industrial preparation method of high-purity gadopentetate dimeglumine - Google Patents [patents.google.com]

- 2. ijsart.com [ijsart.com]

- 3. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 4. mrimaster.com [mrimaster.com]

- 5. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]

- 7. hakon-art.com [hakon-art.com]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. irpa.net [irpa.net]

The Versatility of Diethylenetriaminepentaacetate (DTPA) in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a powerful polyamino carboxylic acid renowned for its exceptional chelating properties. Its ability to form stable, water-soluble complexes with a wide range of metal ions has made it an indispensable tool in various fields of biochemical research. From mitigating the toxic effects of heavy metals to enhancing the capabilities of diagnostic imaging and unraveling complex cellular pathways, DTPA's versatility is paramount. This technical guide provides a comprehensive overview of the core applications of DTPA in biochemical research, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and practical application of this crucial chelating agent.

Core Applications of DTPA in Biochemical Research

The primary function of DTPA in a biochemical context is its ability to sequester metal ions, thereby preventing them from participating in potentially harmful or interfering reactions. This fundamental property underpins its use in a multitude of research applications.

Chelation of Heavy Metals and Radionuclides

DTPA is a cornerstone in the study of heavy metal toxicity and the development of decorporation therapies for radionuclide contamination. Its high affinity for multivalent cations allows it to effectively bind to toxic metals such as lead (Pb), cadmium (Cd), and mercury (Hg), as well as transuranic elements like plutonium (Pu) and americium (Am), facilitating their excretion from biological systems.[1][2][3] This has significant implications for research into treatments for heavy metal poisoning and reducing the radioactive burden in cases of internal contamination.[1]

Magnetic Resonance Imaging (MRI) Contrast Agents

In the realm of diagnostic imaging, DTPA plays a critical role as a chelating ligand for gadolinium (Gd³⁺), forming Gd-DTPA, a widely used MRI contrast agent.[4][5] Free gadolinium ions are highly toxic, but when complexed with DTPA, they form a stable and rapidly excretable compound that enhances the contrast of MRI images by altering the relaxation times of water protons in its vicinity.[4] This allows for improved visualization of tissues, organs, and pathologies.[6]

Antioxidant and Oxidative Stress Studies

Metal ions, particularly iron (Fe) and copper (Cu), are potent catalysts of oxidative reactions that generate reactive oxygen species (ROS), leading to cellular damage. DTPA is frequently employed in antioxidant research to chelate these pro-oxidant metal ions, thereby inhibiting the Fenton and Haber-Weiss reactions and mitigating oxidative stress.[7][8] This application is crucial for investigating the mechanisms of oxidative damage and for screening potential antioxidant compounds.

Enzyme Inhibition Studies

DTPA's metal-chelating ability extends to its use as an inhibitor of metalloenzymes, particularly matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. By sequestering the essential zinc ions from the active site of these enzymes, DTPA can effectively inhibit their activity.[9][10] This makes it a valuable tool for studying the roles of MMPs in various physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation.

Quantitative Data

The efficacy of DTPA as a chelating agent is quantified by its stability constants (Log K) with various metal ions. A higher Log K value indicates a more stable complex. The effective concentrations of DTPA for various applications have also been determined experimentally.

| Metal Ion | Log K (Stability Constant) | Reference |

| Gd³⁺ | 22.4 | [11] |

| Pu⁴⁺ | 29.5 | [11] |

| Am³⁺ | 22.9 | [11] |

| Fe³⁺ | 27.5 | [12] |

| Cu²⁺ | 21.4 | [12] |

| Zn²⁺ | 18.3 | [12] |

| Pb²⁺ | 18.8 | [13] |

| Cd²⁺ | 19.1 | [12] |

Table 1: Stability Constants (Log K) of DTPA with Various Metal Ions.

| Application | Species | Effective Concentration (EC90) | Reference |

| ²⁴¹Am Decorporation | Human Plasma | 10.0 µM | |

| ²⁴¹Am Decorporation | Beagle Plasma | 15.9 µM | |

| ²⁴¹Am Decorporation | Rat Plasma | 31.4 µM |

Table 2: Effective Concentrations (EC90) of DTPA for Americium-241 Decorporation in Plasma.

Experimental Protocols

In Vitro Heavy Metal Chelation Assay

This protocol describes a general method for evaluating the ability of DTPA to chelate heavy metals in a cellular context.

Materials:

-

Cell line of interest (e.g., HepG2 for liver toxicity studies)

-

Cell culture medium and supplements

-

Heavy metal salt solution (e.g., PbCl₂, CdCl₂)

-

DTPA solution (sterile, pH adjusted)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) equipment

Procedure:

-

Cell Culture: Plate the chosen cell line in appropriate culture vessels and grow to 80-90% confluency.

-

Heavy Metal Exposure: Treat the cells with a known concentration of the heavy metal salt in culture medium for a specified duration (e.g., 24 hours). Include an untreated control group.

-

DTPA Treatment: After the exposure period, remove the heavy metal-containing medium, wash the cells twice with PBS, and add fresh medium containing various concentrations of DTPA. Incubate for a defined period (e.g., 2-4 hours). Include a control group with fresh medium without DTPA.

-

Cell Lysis: Following DTPA treatment, wash the cells three times with ice-cold PBS to remove extracellular metals. Lyse the cells using a suitable lysis buffer.

-

Metal Quantification: Determine the intracellular metal concentration in the cell lysates using ICP-MS or AAS.

-

Data Analysis: Calculate the percentage reduction in intracellular heavy metal concentration for each DTPA concentration compared to the control group without DTPA treatment.

Preparation of Gd-DTPA for Experimental MRI

This protocol outlines the basic steps for preparing a Gd-DTPA solution for use in preclinical MRI studies.

Materials:

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Sterile filter (0.22 µm)

-

pH meter

Procedure:

-

Dissolution: Dissolve equimolar amounts of GdCl₃·6H₂O and DTPA in deionized water with constant stirring. Gentle heating may be applied to facilitate dissolution.

-

pH Adjustment: Carefully adjust the pH of the solution to approximately 7.4 using NaOH or HCl. Monitor the pH closely.

-

Complexation: Continue stirring the solution at room temperature for several hours to ensure complete complexation of Gd³⁺ with DTPA.

-

Sterilization: Filter the final Gd-DTPA solution through a 0.22 µm sterile filter into a sterile container.

-

Quality Control:

-

Free Gd³⁺ Determination: Use a xylenol orange indicator test or other suitable method to confirm the absence of free, unchelated gadolinium ions.

-

Concentration Measurement: Determine the final concentration of Gd-DTPA using a suitable analytical technique such as ICP-MS.

-

Osmolality: Measure the osmolality of the solution to ensure it is within a physiologically acceptable range.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to assess the radical scavenging capacity of a compound, where DTPA is used to chelate metal ions that could interfere with the assay.

Materials:

-

DPPH solution (in methanol (B129727) or ethanol)

-

Test compound solution

-

DTPA solution (in buffer)

-

Phosphate buffer (pH 7.4)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

DTPA solution (to a final concentration that effectively chelates trace metals without interfering with the assay)

-

Test compound solution at various concentrations

-

-

Initiation of Reaction: Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be constant. Include a control group with the solvent instead of the test compound.

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

-

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of DTPA on MMP activity using a generic colorimetric MMP assay kit.

Materials:

-

Generic MMP assay kit (containing MMP substrate, assay buffer, and a generic MMP standard)

-

Active MMP enzyme (e.g., recombinant human MMP-9)

-

DTPA solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the instructions provided with the MMP assay kit.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Active MMP enzyme

-

DTPA solution at various concentrations (the compound to be tested for inhibition)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the MMP substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at the recommended wavelength in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per unit time) for each DTPA concentration.

-

Calculate the percentage of MMP inhibition for each concentration relative to the control (enzyme without inhibitor).

-

Determine the IC₅₀ value of DTPA for the specific MMP.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows involving DTPA.

Conclusion

Diethylenetriaminepentaacetic acid is a powerful and versatile tool in the arsenal (B13267) of biochemical researchers. Its robust ability to chelate a wide array of metal ions allows for its application in diverse research areas, from the development of life-saving decorporation therapies and advanced diagnostic agents to the fundamental study of oxidative stress and enzyme kinetics. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively harness the potential of DTPA in their respective fields of study, ultimately contributing to advancements in medicine and our understanding of complex biological systems.

References

- 1. abcam.cn [abcam.cn]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. zen-bio.com [zen-bio.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Biokinetic modelling of DTPA decorporation therapy: the CONRAD approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit [anaspec.com]

- 9. researchgate.net [researchgate.net]

- 10. The Incorporation of Radionuclides After Wounding by a “Dirty Bomb”: The Impact of Time for Decorporation Efficacy and a Model for Cases of Disseminated Fragmentation Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Diethylenetriaminepentaacetic Acid (DTPA) with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity chelating agent with significant applications across medicine and industry. Its ability to form stable, soluble complexes with a wide range of metal ions underpins its use in pharmaceutical applications, from magnetic resonance imaging (MRI) contrast agents to radionuclide decorporation therapies. This guide provides a detailed examination of the fundamental principles governing the coordination of DTPA with metal ions, presents key quantitative data on complex stability, outlines detailed experimental protocols for characterization, and illustrates critical concepts through diagrams.

Core Principles of DTPA Coordination Chemistry

Diethylenetriaminepentaacetic acid is an aminopolycarboxylic acid featuring a flexible diethylenetriamine (B155796) backbone and five carboxymethyl arms.[1] This structure provides up to eight potential donor atoms for metal ion coordination: three nitrogen atoms and five oxygen atoms from the carboxylate groups. This multidentate nature allows DTPA to wrap around a metal ion, forming multiple stable five-membered chelate rings—a phenomenon known as the chelate effect.[2][3] This process effectively sequesters the metal ion, preventing it from participating in other chemical reactions.[2]

The coordination is a form of acid-base equilibrium where the DTPA ligand competes with other species, such as protons (H⁺) or endogenous ions, for the metal ion.[3] The resulting complexes are typically 1:1 metal-to-ligand stoichiometries.[4] The stability of these complexes is exceptionally high, a critical property for its applications, especially in medicine where the release of a free, toxic metal ion must be prevented.[2][5] For instance, the gadolinium complex (Gd-DTPA) is used as an MRI contrast agent because the chelate is stable and safe for use in the human body, whereas the free Gd³⁺ ion is toxic.[2][6] Similarly, the softer nitrogen donor atoms in DTPA show a preference for softer Lewis acids like trivalent actinides (e.g., Americium, Plutonium) over harder endogenous ions, making it an effective agent for treating internal radionuclide contamination.[7][8][9]

The speciation of DTPA, and thus its binding affinity, is highly dependent on pH. At low pH, the carboxylate groups are protonated, reducing the ligand's ability to coordinate with metal ions. As the pH increases, these groups deprotonate, making the ligand a much stronger chelator. This relationship is critical for understanding the conditions under which stable complex formation will occur.[10]

Quantitative Data on Metal-DTPA Complexes

The strength of the interaction between DTPA and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of these complexes is a key predictor of their utility and in vivo behavior.

Table 1: Stability Constants (log K) of Selected Metal-DTPA Complexes

| Metal Ion | Charge | Log K Value | Reference(s) |

| Gadolinium (Gd³⁺) | +3 | 22.4 | [5][10][11] |

| Iron (Fe³⁺) | +3 | 28.6 | [12] |

| Yttrium (Y³⁺) | +3 | 22.1 | [13] |

| Lutetium (Lu³⁺) | +3 | 22.5 | [13] |

| Americium (Am³⁺) | +3 | 22.9 | [14] |

| Plutonium (Pu⁴⁺) | +4 | 29.5 | [15] |

| Copper (Cu²⁺) | +2 | 21.5 | [16] |

| Zinc (Zn²⁺) | +2 | 18.8 | [16] |

| Lead (Pb²⁺) | +2 | 18.8 | [16] |

| Calcium (Ca²⁺) | +2 | 10.8 | [5] |

| Magnesium (Mg²⁺) | +2 | 9.3 | [5][17] |

Note: Values are subject to variation based on experimental conditions such as ionic strength and temperature.

The coordination number and geometry of the resulting complex are dictated by the size and electronic properties of the metal ion. For larger ions like lanthanides and actinides, high coordination numbers are common.

Table 2: Coordination Properties of Key Metal-DTPA Complexes

| Complex | Typical Coordination No. | Geometry Description | Key Features | Reference(s) |

| [Gd(DTPA)(H₂O)]²⁻ | 9 | Capped Square Antiprism | One inner-sphere water molecule is crucial for MRI relaxivity. | [10] |

| [Fe(DTPA)]²⁻ | 7 or 8 | Distorted Pentagonal Bipyramidal | Highly stable; studied for NO scavenging and MRI. | [18] |

| [Am(DTPA)]²⁻ | 9 | Muffin-like | Dimeric structure observed in crystals. | |

| [Zn(DTPA)]³⁻ | 6-8 | Octahedral (hydrated) or higher | Used in decorporation therapy. | [7] |

Experimental Protocols for Characterization

The study of metal-DTPA coordination relies on a suite of analytical techniques to determine stability, stoichiometry, and structure.

Potentiometric Titration for Stability Constant Determination

This is the benchmark method for determining the stability constants of metal complexes. It relies on monitoring the pH of a solution containing the metal ion and DTPA as it is titrated with a strong base. The formation of the complex releases protons, and the resulting pH curve can be analyzed to calculate the stability constant.[15] The greater the deviation of the metal-DTPA titration curve from that of DTPA alone, the more stable the complex.[5][19]

Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of DTPA of known concentration (e.g., 2-4 mM) in a suitable background electrolyte (e.g., 0.7 M NaClO₄) to maintain constant ionic strength.[5]

-

Prepare a solution containing the same concentration of DTPA plus the metal ion of interest, with a specific metal-to-ligand ratio (e.g., 1:1).

-

Acidify the DTPA and metal-DTPA solutions to a low starting pH (e.g., pH 2-3) with a strong acid (e.g., HClO₄).

-

-

Titration:

-

Calibrate a pH electrode and meter using standard buffers.

-

Immerse the calibrated electrode in the thermostatted sample solution (e.g., at 25°C).[15]

-

Add small, precise increments of the standardized base titrant to the solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the final equivalence point (typically to pH 10-11).

-

Perform a blank titration of the acidified background electrolyte.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of base added.

-

Use specialized computer software (e.g., FITEQL, HYPERQUAD) to fit the titration data.[5] The software uses non-linear regression to solve mass-balance equations for all species in solution (free ligand, protonated ligand, free metal, hydrolyzed metal, and the metal-ligand complex) and calculates the stability constant(s).

-

UV-Vis Spectrophotometry for Stoichiometry and Formation Studies

UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-DTPA complex and to calculate stability constants, particularly when the complex has a distinct absorption spectrum from the free ligand and metal.[20][21][22]

Methodology (Mole-Ratio Method):

-

Solution Preparation:

-

Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (DTPA) is varied systematically over a range (e.g., from 0 to 3 molar equivalents).

-

Ensure all solutions are buffered to a constant pH where complex formation is favorable and maintained at a constant ionic strength.

-

-

Spectral Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the metal-DTPA complex by scanning the spectrum of a solution containing the complex.[23]

-

Measure the absorbance of each prepared solution at this λ_max. A solution containing only the metal ion at the same concentration should be used as a reference or blank if it has absorbance at this wavelength.[24]

-

-

Data Analysis:

-

Plot the measured absorbance versus the molar ratio of ligand to metal.

-

The plot will typically show two linear regions. The first shows increasing absorbance as the complex forms. The second is a plateau where absorbance no longer increases because the metal ion is saturated with the ligand.

-

The point of intersection of these two lines on the x-axis gives the stoichiometric ratio of the complex.[23]

-

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of metal-DTPA complexes in solution. ¹H NMR can provide information on the coordination environment by observing changes in the chemical shifts of the ligand's protons upon metal binding.[25][26]

Methodology (Conceptual Outline):

-

Sample Preparation:

-

Dissolve the DTPA ligand in a suitable solvent, typically D₂O for ¹H NMR, to avoid a large water signal.

-

Acquire a baseline ¹H NMR spectrum of the free DTPA.

-

Prepare a sample of the metal-DTPA complex in the same solvent. For quantitative studies, a known excess of the chelating agent can be used.[27][28]

-

-

Spectral Acquisition:

-

Acquire the ¹H NMR spectrum of the metal-DTPA complex.

-

The binding of a diamagnetic metal ion (e.g., Zn²⁺, Ca²⁺) typically causes significant downfield shifts of the ligand's proton signals due to conformational changes and electronic effects.

-

The binding of a paramagnetic metal ion (e.g., Gd³⁺, Fe³⁺) will cause substantial broadening and shifting of the proton signals, often rendering them unobservable. This effect itself is a strong indicator of complexation.

-

-

Interpretation:

-

Compare the spectrum of the complex to that of the free ligand. The pattern of chemical shifts and the coupling constants can be analyzed to deduce the conformation of the DTPA backbone and the coordination of the carboxylate arms in the solution state.

-

The technique can also be used to study the dynamics of the complex, such as ligand exchange rates.

-

Mandatory Visualizations

The following diagrams illustrate key concepts in the coordination chemistry of DTPA.

Caption: Conceptual diagram of DTPA chelating a central metal ion.

Caption: Experimental workflow for characterizing metal-DTPA complexes.

Caption: Influence of pH on DTPA speciation and metal binding affinity.

References

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. Frontiers | Effect of Mg and Ca on the Stability of the MRI Contrast Agent Gd–DTPA in Seawater [frontiersin.org]

- 6. ajronline.org [ajronline.org]

- 7. fda.gov [fda.gov]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. nbinno.com [nbinno.com]

- 10. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. ijpras.com [ijpras.com]

- 24. kbcc.cuny.edu [kbcc.cuny.edu]

- 25. researchgate.net [researchgate.net]

- 26. jsr.org [jsr.org]

- 27. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Solubility of Diethylenetriaminepentaacetic Acid (DTPA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid renowned for its exceptional chelating properties, forming stable complexes with a wide array of metal ions. This characteristic has led to its extensive use in diverse fields, including medicine as a decorporation agent for heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI), as well as in various industrial applications. A thorough understanding of DTPA's solubility in different solvents is paramount for its effective formulation, application, and for the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the solubility of DTPA in various aqueous and organic media, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts: Factors Influencing DTPA Solubility

The solubility of DTPA is not a static property but is significantly influenced by several factors, most notably the pH of the medium and the presence of counter-ions to form salts.

The Critical Role of pH

DTPA is a pentaprotic acid, meaning it has five carboxylic acid groups that can donate protons. The degree of ionization of these groups is highly dependent on the pH of the solution. In its acidic form (often denoted as H₅DTPA), the molecule is characterized by extensive intramolecular hydrogen bonding, which leads to a rigid structure with low polarity. This results in limited solubility in water .

As the pH of the aqueous solution increases, the carboxylic acid groups deprotonate sequentially, forming carboxylate anions. This ionization increases the molecule's polarity and its ability to interact with polar water molecules through ion-dipole interactions, thereby significantly enhancing its solubility . This fundamental relationship is a critical consideration in any formulation containing DTPA.

Formation of Highly Soluble Salts

The limited solubility of the acidic form of DTPA is often overcome by converting it into its salt forms. The most common salts include pentasodium (Na₅DTPA), calcium trisodium (B8492382) (CaNa₃DTPA), and zinc trisodium (ZnNa₃DTPA). These salts are readily soluble in water, particularly in neutral to alkaline solutions, as the ionic nature of the salt promotes strong interactions with water molecules.[1][2] The high solubility of these salts is a key reason for their widespread use in pharmaceutical and industrial applications.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of DTPA and its common salts in various solvents.

Table 1: Solubility of Diethylenetriaminepentaacetic Acid (Acid Form)

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 5 g/L | [3][4] |

| Water | 25 | < 0.5 g/100 mL | [5] |

| Methanol | Not Specified | Insoluble | [3] |

| Ethanol | Not Specified | Insoluble | [3][4] |

| Ether | Not Specified | Insoluble | [3][4] |

| Acetone | Not Specified | Insoluble | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 0.01 mg/mL | [6] |

| Dimethylformamide (DMF) | Not Specified | Insoluble | - |

Note: "Insoluble" indicates that while some minute dissolution may occur, it is negligible for most practical purposes. Further research may be required to determine precise solubility limits in these organic solvents.

Table 2: Solubility of Diethylenetriaminepentaacetic Acid Salts

| Compound | Solvent | Solubility | Reference(s) |

| Pentasodium DTPA (Na₅DTPA) | Water | Soluble | [1][2][7][8] |

| Calcium Trisodium DTPA (CaNa₃DTPA) | Water | Soluble | [9][10][11] |

| Zinc Trisodium DTPA (ZnNa₃DTPA) | Water | Soluble | [12][13][14][15] |

Experimental Protocol: Determination of DTPA Solubility

The following is a detailed methodology for determining the solubility of DTPA, adapted from the OECD Guideline 105 (Shake Flask Method). This method is suitable for substances with a solubility of 10 mg/L or higher.

Objective: To determine the saturation solubility of Diethylenetriaminepentaacetic Acid (DTPA) in a specified solvent at a constant temperature.

Materials:

-

Diethylenetriaminepentaacetic Acid (analytical grade)

-

Solvent of interest (e.g., deionized water, buffer of specific pH, organic solvent)

-

Glass flasks with airtight stoppers (e.g., 50 mL or 100 mL)

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical instrument for quantification of DTPA (e.g., HPLC-UV, ICP-MS after complexation with a metal, or a validated titration method)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test (Optional but Recommended):

-

To estimate the approximate solubility, add a small, known amount of DTPA to a known volume of the solvent at the test temperature.

-

Observe the dissolution. If it dissolves completely, add more DTPA in small increments until saturation is observed (i.e., solid particles remain undissolved after vigorous shaking). This provides a rough estimate for the main experiment.

-

-

Main Experiment (Shake Flask Method):

-

Accurately weigh an amount of DTPA that is in excess of its estimated solubility (e.g., 3-5 times the estimated amount) and transfer it to a glass flask.

-

Add a precise volume of the pre-equilibrated solvent to the flask.

-

Securely stopper the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks at a constant speed that is sufficient to keep the solid material suspended but not so vigorous as to cause foaming or emulsion formation.

-

Continue the agitation for a predetermined period to ensure equilibrium is reached. For DTPA, a minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 24 hours in the constant temperature bath.

-

Carefully withdraw a sample from the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw the sample from the middle of the liquid phase.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or another suitable material that does not interact with DTPA or the solvent) to remove any suspended microparticles. The first few drops of the filtrate should be discarded.

-

-

Analysis:

-

Analyze the concentration of DTPA in the clear filtrate using a validated analytical method.

-

For aqueous solutions, measure and record the pH of the saturated solution.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

-

Data Reporting:

-

Report the solubility as the average concentration of the triplicate samples, expressed in g/L, mg/mL, or mol/L.

-

Specify the temperature and, for aqueous solutions, the pH at which the solubility was determined.

-

Visualizations

Logical Relationship of pH and DTPA Solubility

Caption: Figure 1. Influence of pH on DTPA Solubility

Experimental Workflow for DTPA Solubility Determination

Caption: Figure 2. Experimental Workflow for DTPA Solubility Determination

Conclusion

The solubility of Diethylenetriaminepentaacetic acid is a multifaceted property, with pH being the most critical determinant. In its acidic form, DTPA exhibits low solubility in water and is generally insoluble in common organic solvents. However, its conversion to salt forms, such as pentasodium, calcium trisodium, and zinc trisodium DTPA, dramatically increases its aqueous solubility, a feature that is vital for its numerous applications. This guide has provided a consolidated overview of the available quantitative solubility data and a detailed experimental protocol for its determination. For researchers and professionals in drug development, a comprehensive understanding of these solubility characteristics is essential for optimizing formulations, ensuring bioavailability, and advancing the therapeutic and diagnostic potential of this important chelating agent.

References

- 1. Sequestrant / Chelating agent DTPA & DTPA-5Na/5K - Green-Mountain Chem [green-mountainchem.com]

- 2. Thermo Scientific Chemicals Diethylenetriaminepentaacetic acid, pentasodium salt, tech., 40% aqueous solution | Fisher Scientific [fishersci.ca]

- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 4. chembk.com [chembk.com]

- 5. Pentetic acid - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Pentasodium Pentetate | C14H18N3Na5O10 | CID 8779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentasodium DTPA | 140-01-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pentetate Calcium Trisodium | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. heyl-berlin.de [heyl-berlin.de]

- 13. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Trisodium Zinc Dtpa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Spectroscopic Analysis of DTPA-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent of significant interest in biomedical and pharmaceutical research. Its ability to form stable complexes with a wide array of metal ions has led to its extensive use in applications ranging from magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals to heavy metal detoxification therapies. A thorough understanding of the structural and functional characteristics of these DTPA-metal complexes is paramount for the development of safe and effective diagnostic and therapeutic agents. Spectroscopic techniques provide an indispensable toolkit for the detailed characterization of these complexes, offering insights into their coordination chemistry, stability, and behavior in biological systems. This technical guide provides a comprehensive overview of the spectroscopic analysis of DTPA-metal complexes, with a focus on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR)/Raman spectroscopy. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of these techniques.

Introduction to DTPA and its Metal Complexes

Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid chelating agent capable of forming highly stable, water-soluble complexes with a variety of metal ions.[1] Its structure, featuring a diethylenetriamine (B155796) backbone with five carboxymethyl groups, allows it to act as a polydentate ligand, effectively sequestering metal ions and preventing their undesired interactions in biological systems.[2]

The primary applications of DTPA-metal complexes in drug development include:

-

Magnetic Resonance Imaging (MRI): Gd(III)-DTPA is a widely used contrast agent that enhances the signal of water protons in its vicinity, improving the diagnostic quality of MRI images.[3][4]

-

Radiopharmaceuticals: DTPA can be conjugated to targeting biomolecules, such as antibodies, and chelated with radioactive metal ions (e.g., ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu) for targeted radiotherapy and diagnostic imaging.

-

Chelation Therapy: Ca(II)-DTPA and Zn(II)-DTPA are employed to treat internal contamination with heavy metals and transuranic elements by forming stable complexes that are readily excreted from the body.[1][5]

The efficacy and safety of these agents are critically dependent on the stability and kinetic inertness of the DTPA-metal complex. Spectroscopic analysis is therefore essential for the complete characterization of these complexes, from initial synthesis and quality control to the study of their in-vitro and in-vivo behavior.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic DTPA-metal complexes in solution. However, the paramagnetic nature of clinically relevant metal ions like Gd(III) presents significant challenges, leading to severe line broadening of proton (¹H) NMR signals, often rendering them undetectable.[6] In such cases, NMR can still be utilized to study the effects of the paramagnetic complex on the relaxation times of solvent protons, which is the basis of their function as MRI contrast agents. For diamagnetic complexes, such as those with Zn(II), Cd(II), and Ca(II), ¹³C NMR provides valuable information about the coordination environment of the carboxylate groups.

Table 1: Representative ¹³C NMR Chemical Shift Data for DTPA-Metal Complexes

| Complex | Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| Zn(II)-DTPA | Complexed Carboxylic ¹³C | 178.3 (broad doublet) | [2] |

| Free Carboxylic ¹³C | 179.0 (singlet) | [2] | |

| Cd(II)-DTPA | Complexed Carboxylic ¹³C | 178.3 (broad doublet) | [2] |

| Free Carboxylic ¹³C | 179.0 (singlet) | [2] |

Note: The broadening of the complexed carboxylic carbon signals is indicative of coordination to the metal center.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and stoichiometry of DTPA-metal complexes. Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact complex ions. High-resolution mass spectrometry can confirm the elemental composition of the complexes. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns.

Table 2: Representative Mass Spectrometry Data for DTPA-Metal Complexes

| Complex | Ion | m/z (observed) | Technique | Reference |

| [TOR-DTPA] | [M+H]⁺ | 798.4 | GC-MS/MS | [7] |

| Fragment | 436.3 | GC-MS/MS | [7] | |

| Fragment | 362.3 | GC-MS/MS | [7] | |

| [M-DTPA] Complexes | [M-H + Me(II)]⁺ | Varies | ESI-MS/MS | [8] |

| [M-2H + Me(III)]⁺ | Varies | ESI-MS/MS | [8] |

Note: The observed m/z values will depend on the specific metal ion, the charge state of the complex, and any adducts formed during the ionization process.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the complexation of DTPA with transition metals and lanthanides that exhibit d-d or f-f electronic transitions. The formation of a DTPA-metal complex often results in a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε) compared to the free metal ion. This technique can be used to determine the stoichiometry of the complex and to study the kinetics of complex formation and dissociation.[9][10]

Table 3: Representative UV-Vis Spectroscopic Data for DTPA-Metal Complexes

| Metal Ion | Complex | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Ni(II) | [Ni(II)-DTPA] | 395 | Not specified | [11] |

| Fe(III) | [Fe(III)-DTPA] | 258 | Not specified | [11] |

| Cu(II) | [Cu(II)-complex] | 620 | ~150 | General Value |

| Nd(III) | [Nd(III)-DTPA] | 575, 585, 740, 800 | Varies | [12] |

| Eu(III) | [Eu(III)-DTPA] | 394 (excitation) | Not specified | [12] |

Note: Molar absorptivity values for many DTPA complexes are not consistently reported in the literature and can be highly dependent on pH and solvent conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups involved in metal coordination. The coordination of the carboxylate groups of DTPA to a metal ion typically leads to a shift in the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds. Changes in the C-N stretching vibrations can also indicate the involvement of the amine groups in chelation.

Table 4: Representative IR/Raman Vibrational Frequencies for DTPA and its Metal Complexes

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| DTPA | C=O stretch | ~1730 | FTIR | General Value |

| C-O stretch (asymmetric) | ~1630 | FTIR | General Value | |

| C-O stretch (symmetric) | ~1400 | FTIR | General Value | |

| Ca(II)-DTPA | C=O stretch (coordinated) | Shifted to lower frequency | FTIR | General Value |

| Zn(II)-DTPA | C=O stretch (coordinated) | Shifted to lower frequency | FTIR | [2] |

Note: Specific peak assignments can be complex and may require theoretical calculations for accurate interpretation.

Experimental Protocols

Synthesis of a Bifunctional DTPA Chelating Agent

This protocol describes the synthesis of a DTPA derivative that can be conjugated to biomolecules.

Materials:

-

Diethylenetriaminepentaacetic acid dianhydride (cDTPAa)

-

Target biomolecule with a primary amine group (e.g., an antibody)

-

Bicarbonate buffer (0.1 M, pH 8.2)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Dissolve the antibody in the bicarbonate buffer to a final concentration of approximately 300 µg/mL.[13]

-

Dissolve the cDTPAa in DMSO.

-

Add the cDTPAa solution to the antibody solution with gentle stirring. The molar ratio of cDTPAa to antibody should be optimized for the specific application.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Purify the DTPA-conjugated antibody from unreacted DTPA and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Characterize the conjugate to determine the number of DTPA molecules per antibody molecule.

Radiolabeling of a DTPA-Conjugated Antibody

This protocol outlines the general procedure for radiolabeling a DTPA-conjugated antibody with a metallic radionuclide.

Materials:

-

DTPA-conjugated antibody

-

Radionuclide solution (e.g., ¹¹¹InCl₃ in 0.05 M HCl)

-

Acetate (B1210297) buffer (0.1 M, pH 5.5)

-

ITLC (Instant Thin Layer Chromatography) strips

-

Saline solution (0.9%)

Procedure:

-

Add the DTPA-conjugated antibody to a sterile, pyrogen-free reaction vial.

-

Add the acetate buffer to the vial.

-

Add the radionuclide solution to the vial and mix gently.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Determine the radiochemical purity of the labeled antibody using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0). The labeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

-

Calculate the radiolabeling efficiency as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is typically required for clinical use.

Clinical Protocol for DTPA Chelation Therapy

This protocol provides a general overview of the administration of Ca-DTPA and Zn-DTPA for the treatment of internal contamination with heavy metals. This should only be performed under the supervision of a qualified medical professional.

Patient Population: Individuals with known or suspected internal contamination with plutonium, americium, or curium.[1][14]

Administration:

-

Initial Treatment (within 24 hours of contamination): Administer a single 1.0 gram dose of Ca-DTPA intravenously. Ca-DTPA is more effective than Zn-DTPA in the first 24 hours.[5][14]

-

Maintenance Therapy: If further chelation is required, switch to daily intravenous administration of 1.0 gram of Zn-DTPA. Zn-DTPA is preferred for long-term treatment as it has a lower impact on essential mineral depletion.[5][14]

-

Monitoring: Monitor the patient's renal function and serum electrolyte levels throughout the course of treatment. Urine and fecal samples should be collected to measure the rate of radionuclide elimination.[1]

Signaling Pathways and Workflows

Mechanism of DTPA in Heavy Metal Detoxification

The primary mechanism of DTPA in heavy metal detoxification involves the formation of stable, soluble complexes with toxic metal ions, which are then rapidly excreted from the body via the kidneys.

Workflow for Quality Control of ⁹⁹ᵐTc-DTPA

The quality control of radiopharmaceuticals is essential to ensure their safety and efficacy. This workflow outlines the key steps in the quality control of ⁹⁹ᵐTc-DTPA.

Role of Gd-DTPA in MRI Contrast Enhancement

Gd-DTPA enhances MRI images by shortening the T1 relaxation time of nearby water protons. This effect is most pronounced in tissues with increased vascularity or a compromised blood-brain barrier.

Conclusion